4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)benzoic acid
Overview
Description
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)benzoic acid is a chemical compound characterized by a benzene ring substituted with a 3-cyclopropyl-1,2,4-oxadiazol-5-yl group
Mechanism of Action
Target of Action
Compounds with the 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds likely target key proteins or enzymes in these pathogens, disrupting their normal functions and leading to their elimination.
Mode of Action
Based on the known activities of similar 1,2,4-oxadiazole compounds, it can be inferred that this compound interacts with its targets, possibly through hydrogen bonding . This interaction could inhibit the normal functioning of the target proteins or enzymes, thereby exerting its anti-infective effects.
Result of Action
Based on the known activities of similar 1,2,4-oxadiazole compounds, it can be inferred that this compound may exert anti-infective effects at the molecular and cellular levels by inhibiting the normal functioning of key proteins or enzymes in pathogens .
Biochemical Analysis
Biochemical Properties
Oxadiazole derivatives have been synthesized and studied for their potential as anti-infective agents, exhibiting anti-bacterial, anti-viral, and anti-leishmanial activities . The oxadiazole ring in the structure of 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)benzoic acid could potentially interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported.
Cellular Effects
Some 1,2,4-oxadiazole derivatives have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)benzoic acid typically involves the reaction of appropriate precursors under specific conditions. One common method includes the cyclization of hydrazides with cyclopropyl carboxylic acids in the presence of a dehydrating agent.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to its corresponding carboxylic acid derivatives.
Reduction: Reduction of the oxadiazole ring to form a different heterocyclic structure.
Substitution: Replacement of the hydrogen atoms on the benzene ring with other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents like potassium permanganate or chromic acid.
Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution reactions often involve electrophilic aromatic substitution with halogens or nitration agents.
Major Products Formed:
Oxidation typically yields carboxylic acids or their derivatives.
Reduction can produce amines or other reduced heterocycles.
Substitution reactions can result in halogenated or nitro-substituted benzene derivatives.
Scientific Research Applications
Chemistry: In chemistry, 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery.
Medicine: Research is ongoing to explore the medicinal properties of this compound. It has been investigated for its anti-inflammatory and analgesic properties, which could lead to new therapeutic applications.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Comparison with Similar Compounds
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde
Uniqueness: 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)benzoic acid stands out due to its specific structural features, which confer unique chemical and biological properties
Properties
IUPAC Name |
4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-12(16)9-5-3-8(4-6-9)11-13-10(14-17-11)7-1-2-7/h3-7H,1-2H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMDJHYHYBFBIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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